5-ethyl-1H-pyrazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

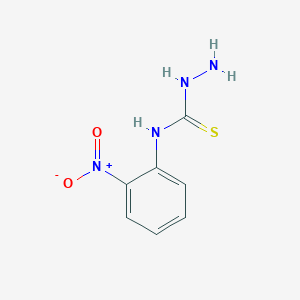

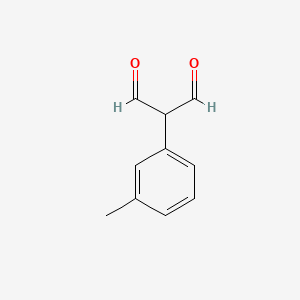

5-ethyl-1H-pyrazol-3-ol is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-ethyl-1H-pyrazol-3-ol: serves as a versatile scaffold in medicinal chemistry due to its heterocyclic nature, which is often associated with biological activity. It can be used as a precursor for synthesizing a variety of bioactive molecules, including potential therapeutic agents. For instance, pyrazole derivatives have been explored for their anticancer and anti-inflammatory properties .

Drug Discovery

In drug discovery, 5-ethyl-1H-pyrazol-3-ol derivatives are frequently employed as pharmacophores in the design of new drugs. Their ability to interact with various enzymes and receptors makes them valuable in the synthesis of compounds with potential activity against a range of diseases .

Safety and Hazards

Direcciones Futuras

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 5-ethyl-1h-pyrazol-3-ol, are known to exhibit a wide spectrum of biological properties . They are often used as pharmacophores in various therapeutic divisions .

Mode of Action

The mode of action of pyrazole derivatives often involves interactions with their targets that result in changes at the molecular level . The presence of two dissimilar and adjacent nitrogen atoms in the pyrazole ring allows it to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions .

Biochemical Pathways

Pyrazole derivatives are known to affect a broad range of pharmacological properties . They are often involved in various biochemical pathways due to their ability to interact with different biological targets .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities . The effects of these compounds at the molecular and cellular level are often the result of their interaction with their biological targets .

Action Environment

The structure of pyrazoles may influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Propiedades

IUPAC Name |

5-ethyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h3H,2H2,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTFNIOWJJRVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301289228 |

Source

|

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1H-pyrazol-3-ol | |

CAS RN |

110475-21-3 |

Source

|

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)